3-[[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]methyl]-N,N-dimethylpyridin-2-amine
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Overview
Description
3-[[(7-Methoxy-1,3-benzodioxol-5-yl)methylamino]methyl]-N,N-dimethylpyridin-2-amine is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]methyl]-N,N-dimethylpyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by its functionalization and subsequent coupling with the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[[(7-Methoxy-1,3-benzodioxol-5-yl)methylamino]methyl]-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
3-[[(7-Methoxy-1,3-benzodioxol-5-yl)methylamino]methyl]-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]methyl]-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)dihydro-2(3H)-furanone
- 7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride
- 8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Uniqueness
What sets 3-[[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]methyl]-N,N-dimethylpyridin-2-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
3-[[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]methyl]-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-20(2)17-13(5-4-6-19-17)10-18-9-12-7-14(21-3)16-15(8-12)22-11-23-16/h4-8,18H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXOQMLAYZYPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNCC2=CC3=C(C(=C2)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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